molecular formula C10H13BrN4O4 B190066 7-(2,3-Dihydroxypropyl)-8-bromotheophylline CAS No. 111038-24-5

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Cat. No. B190066
M. Wt: 333.14 g/mol
InChI Key: JYPDPXFFZDJFKZ-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)theophylline, also known as dyphylline, is a bronchodilator that aids in better air flow through the lungs . It is used to reduce the symptoms of chronic lung disorders such as asthma and bronchitis . The IUPAC name for this compound is 7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .


Molecular Structure Analysis

The molecular formula of 7-(2,3-Dihydroxypropyl)theophylline is C10H14N4O4 . The InChI Key is KSCFJBIXMNOVSH-UHFFFAOYNA-N . The SMILES string is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .


Physical And Chemical Properties Analysis

7-(2,3-Dihydroxypropyl)theophylline is a white powder . It has a melting point of 160°C to 165°C . It is soluble in water (1g/3mL at 25°C), ethanol (2g/100mL), and chloroform (1g/100mL) .

Scientific Research Applications

Synthesis and Biological Properties

  • The synthesis of various theophylline derivatives, including 7-(2,3-dihydroxypropyl)-8-bromotheophylline, has been explored for potential antimicrobial and antiviral applications. These compounds show promise as antistaphylococcal and antifungal agents (Ivanchenko, 2018).

Pharmacokinetic Studies

  • Studies have investigated the pharmacokinetics and urinary excretion of 7-(2,3-dihydroxypropyl) theophylline, suggesting its potential clinical application in patients with hepatic dysfunction (Lawyer et al., 1980).

Development of New Heterocyclic Systems

  • Research has led to the development of new heterocyclic systems using 8-bromotheophylline as a starting material. These new systems are being explored for various scientific applications, including in pharmaceutical chemistry (Krasovskii et al., 1975).

Neurological Applications

  • Derivatives of 8-bromotheophylline, like those used in the synthesis of imidazo(1,2-f)xanthine, have been found to have a stimulant effect on the central nervous system. These derivatives are being studied for their potential in enhancing bioelectrical activity and evoked potentials in the brain (Samura Ba, 1983).

Chemical and Pharmaceutical Research

  • Research in pharmaceutical chemistry has focused on synthesizing new compounds from 7-(2,3-dihydroxypropyl)-8-bromotheophylline for various applications. These studies are pivotal in discovering new therapeutic agents and understanding the properties of these compounds (Ivanchenko, 2016).

Safety And Hazards

Accidental ingestion of 7-(2,3-Dihydroxypropyl)theophylline may be harmful. Animal experiments indicate that ingestion of less than 150 grams may be fatal or may produce serious damage to the health of the individual . Xanthine derivatives may produce nausea, vomiting, anorexia, stomach pain, vomiting of blood, and diarrhea .

properties

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911951
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

CAS RN

111038-24-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YV Strokin, FS Zarudii, AA Kremzer… - Pharmaceutical …, 1987 - Springer
7-(2, 3-Dihydroxypropyl)-8-bromotheophylline (II) was obtained by the reaction of 8-bromotheophylllne (I) with glycidol in the presence of catalytic quantities of pyridine. The previously …
Number of citations: 2 link.springer.com

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